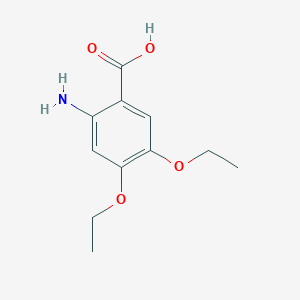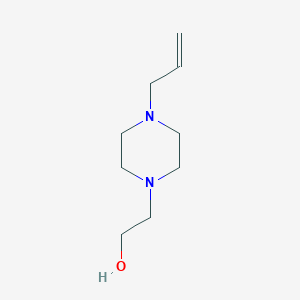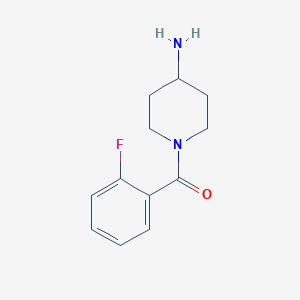
1-(2-Fluorobenzoyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Fluorobenzoyl)piperidin-4-amine" is a chemical structure that is not directly mentioned in the provided papers, but it is related to various fluorinated piperidine derivatives that have been synthesized and studied for their chemical and biological properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of fluorinated piperidine derivatives can be complex, involving multiple steps and reagents. For instance, a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, using chiral primary amine and o-fluorobenzoic acid . Another synthesis approach for a related compound, 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, describes a multi-step process starting with 4-fluorobenzoyl chloride and methylisonipecotate, followed by treatment with aqueous LiOH, and subsequent reactions leading to the final product .
Molecular Structure Analysis
The molecular structure of fluorinated piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations. For example, the conformation of the piperidine ring in a chloro-fluorobenzoyl derivative was studied using NMR analyses, revealing that the solid and solution conformations are similar . The molecular structure is crucial for the biological activity and physical properties of these compounds.
Chemical Reactions Analysis
Fluorinated piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of these compounds can be influenced by the presence of fluorine atoms, which can affect the electron distribution and reactivity of the molecule. For example, the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and piperidine were studied to evaluate the influence of the nucleophile structure and solvent effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidine derivatives are influenced by their molecular structure. These properties include thermal stability, phase transitions, and polymorphism, which can be investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The presence of fluorine can also affect the lipophilicity, stability, and binding affinity of these compounds, which is important for their potential use as pharmaceutical agents .
Applications De Recherche Scientifique
Conformational Analysis and Crystal Structure
- 1-(2-Fluorobenzoyl)piperidin-4-amine derivatives have been studied for their conformational analysis and crystal structure. A compound closely related to this compound, namely {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, was synthesized and characterized. The study involved extensive NMR analysis and X-ray powder diffraction, suggesting the similarity of solid and solution conformations and examining thermal stability and phase transitions (Ribet et al., 2005).
Synthesis and Pharmacological Evaluation
- The synthesis of pharmacologically interesting 2,5-substituted piperidines from derivatives similar to this compound has been reported. This includes exploring synthetic routes and evaluating their potential pharmacological properties (Branden, Compernolle, & Hoornaert, 1992).
Enantioselective Cycloaddition
- A study focusing on enantioselective cycloaddition involving cyclic N-sulfimines and acyclic enones or ynones presents a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. The combination of chiral primary amine and o-fluorobenzoic acid was found to efficiently promote this asymmetric cycloaddition reaction, highlighting the potential of compounds structurally similar to this compound in synthetic organic chemistry (Liu et al., 2013).
Antipsychotic Potential
- A series of novel conformationally restricted butyrophenones bearing 4-(p-fluorobenzoyl)piperidine and similar moieties were prepared and evaluated as antipsychotic agents. These studies highlight the relevance of the piperidine moiety and its derivatives, such as this compound, in the development of potential antipsychotic drugs (Raviña et al., 2000).
Aromatic Nucleophilic Substitutions
- Research involving the rates of reactions between various aromatic compounds and piperidine or deuteriated piperidine demonstrates the importance of the piperidine structure in chemical reactions. This study provides insights into the reactivity and kinetics of compounds like this compound (Pietra, Vitali, & Frediani, 1968).
Serotonin and Dopamine Receptor Affinities
- 4-(4-Fluorobenzoyl)piperidine derivatives, similar in structure to this compound, have been synthesized and evaluated for their affinities for serotonin and dopamine receptors. These studies contribute to understanding the potential of such compounds in developing new psychotropic medications (Diouf et al., 1999).
Safety and Hazards
The safety information for “1-(2-Fluorobenzoyl)piperidin-4-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
Piperidine derivatives like “1-(2-Fluorobenzoyl)piperidin-4-amine” have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVDCMQKWGTHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

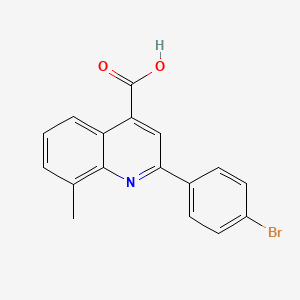
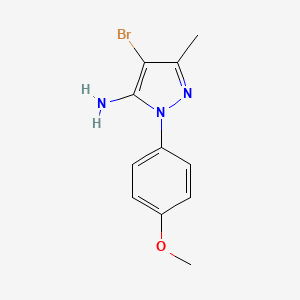
![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)

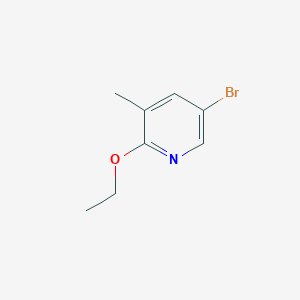
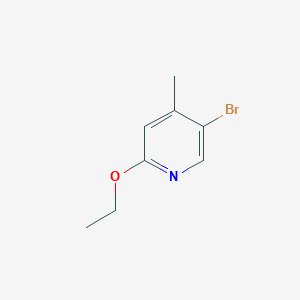
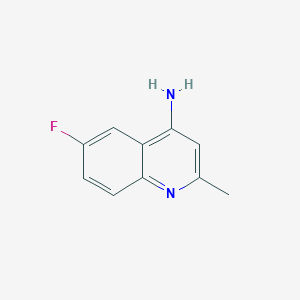


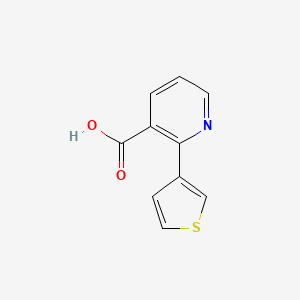
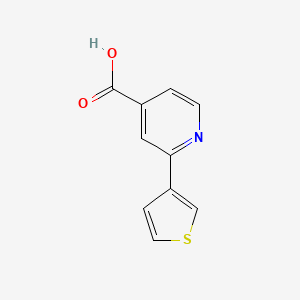
![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
